![molecular formula C12H20NO5- B1465961 (2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate CAS No. 254882-14-9](/img/no-structure.png)
(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Novel ACC1/2 Inhibitors
- Research Application: A study by Chonan et al. (2011) discovered novel (4-piperidinyl)-piperazine derivatives as potent ACC1/2 non-selective inhibitors. These compounds, including advanced analogs like 12c, have demonstrated significant inhibitory activities in enzyme-assay and cell-based assays. They also showed a reduction in hepatic de novo fatty acid synthesis in rats after oral administration.
- Source: Bioorganic & Medicinal Chemistry
- Research Application: Jayachandra et al. (2018) identified and characterized several related substances at trace levels in a drug substance related to MDR-TB. These included derivatives like 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy) phenoxy]piperidine.
- Source: Green and Sustainable Chemistry
- Research Application: A 2006 study proposed a compound with a structure closely related to the query compound as an inhibitor of Aurora A, which may be useful in treating cancer.
- Source: Molecular Cancer Therapeutics
- Research Application: Magano et al. (2014) explored the synthesis of compounds including benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, which is part of the field of medicinal chemistry synthesis.
- Source: Organic Syntheses
- Research Application: Boto et al. (2001) described a new synthesis of 2,3-disubstituted pyrrolidines and piperidines. This procedure involved the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, introducing iodine at the previously unfunctionalized 3-position.
- Source: The Journal of Organic Chemistry
- Research Application: Arayne et al. (2017) synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which were evaluated for their antihistaminic and anticholinergic activity.
- Source: Arabian Journal of ChemistryThese studies showcase a diverse range of applications for this compound, from cancer research to medicinal chemistry and drug development.
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate involves the protection of the piperidine nitrogen, followed by the addition of a methyl group to the piperidine ring. The resulting intermediate is then protected with an isopropyl carbonate group, and the hydroxyl group is introduced through a Grignard reaction. The final step involves the removal of the protecting groups to yield the target compound.", "Starting Materials": [ "Piperidine", "Methyl iodide", "Diisopropylamine", "Carbon dioxide", "Magnesium", "2-Methylpropan-2-ol", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of piperidine nitrogen with diisopropylamine and carbon dioxide", "Addition of methyl group to piperidine ring with methyl iodide and sodium hydride", "Protection of resulting intermediate with ethyl chloroformate and 2-methylpropan-2-ol", "Introduction of hydroxyl group through Grignard reaction with magnesium and methyl chloroformate", "Removal of isopropyl carbonate group with hydrochloric acid", "Removal of diisopropylamine group with methanol and sodium hydroxide", "Purification of product with ethyl acetate and water" ] } | |
Número CAS |
254882-14-9 |
Nombre del producto |
(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |
Fórmula molecular |
C12H20NO5- |
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/p-1/t8-,12-/m0/s1 |
Clave InChI |
PARCSVRVCHORHW-UFBFGSQYSA-M |
SMILES isomérico |
C[C@]1(C[C@H](CCN1C(=O)OC(C)(C)C)O)C(=O)[O-] |
SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)[O-] |
SMILES canónico |
CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



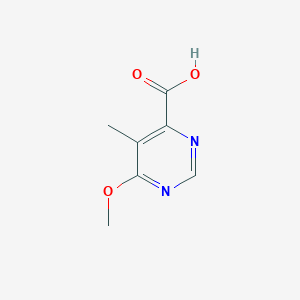

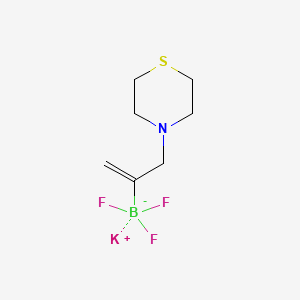
![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)
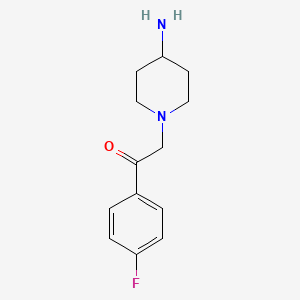
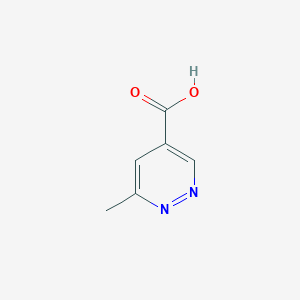
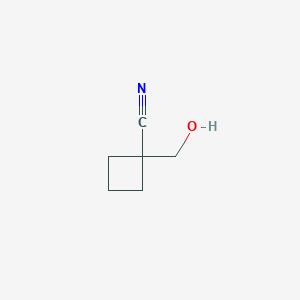
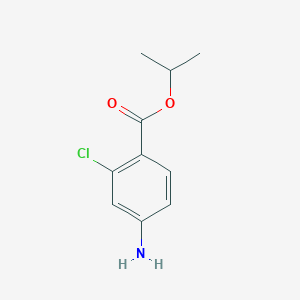
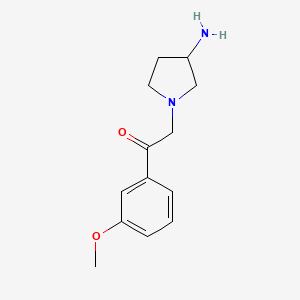


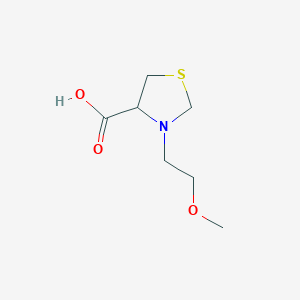
![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)